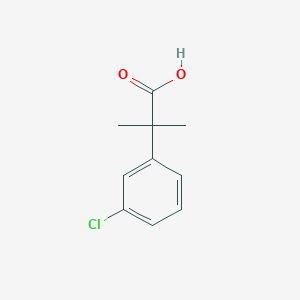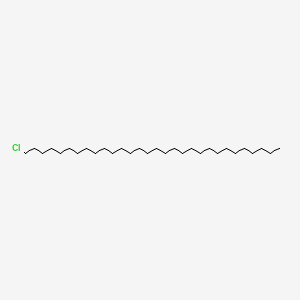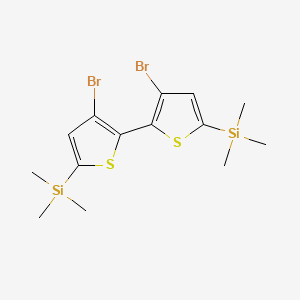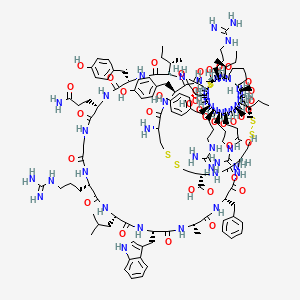
中性粒细胞肽-2
描述
Neutrophil Peptide-2, also known as Neutrophil Activating Peptide-2, is a chemokine belonging to the CXC chemokine family. It is derived from platelets and plays a crucial role in the immune response by attracting neutrophils to sites of inflammation. This peptide is involved in various physiological and pathological processes, including inflammation, immune response, and wound healing .
科学研究应用
Neutrophil Peptide-2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, modification, and characterization techniques.
Biology: Plays a role in studying neutrophil chemotaxis, inflammation, and immune response mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, infections, and cancer. .
作用机制
Target of Action
Neutrophil Peptide-2, also known as Defensin HNP-2 (human), is a potent chemoattractant and activator of neutrophils . It primarily targets neutrophils and stimulates degranulation, which leads to the release of inflammatory mediators and degradative enzymes . Additionally, it has been shown to stimulate a number of other cellular processes, including mitosis, extracellular matrix production, and angiogenesis .
生化分析
Biochemical Properties
Neutrophil Peptide-2 is a product of biochemical reactions involving various enzymes and proteins . It is derived from the truncation of platelet basic protein (PBP) and connective tissue activating peptide III (CTAP-III) . Neutrophil Peptide-2 interacts with these biomolecules, leading to the activation and chemotaxis of neutrophils .
Cellular Effects
Neutrophil Peptide-2 has profound effects on various types of cells and cellular processes . It acts as a potent chemoattractant and activator of neutrophils, stimulating degranulation and the release of inflammatory mediators and degradative enzymes . Additionally, Neutrophil Peptide-2 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Neutrophil Peptide-2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, modulating the activity of enzymes and proteins involved in neutrophil activation and chemotaxis .
Temporal Effects in Laboratory Settings
The effects of Neutrophil Peptide-2 change over time in laboratory settings . Studies have shown that it influences the properties of fibrin clots, affecting their permeability and clot lysis time . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Neutrophil Peptide-2 vary with different dosages in animal models . Studies have shown that certain doses can decrease neutrophil infiltration without inducing toxicity .
Metabolic Pathways
Neutrophil Peptide-2 is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been associated with glycolysis, the pentose phosphate pathway, and mitochondrial metabolism .
Transport and Distribution
Neutrophil Peptide-2 is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, influencing its localization or accumulation . The recruitment and behavior of neutrophils are regulated by the intracellular trafficking of vesicles containing Neutrophil Peptide-2 .
Subcellular Localization
The subcellular localization of Neutrophil Peptide-2 affects its activity or function . It is found in various subcellular compartments, including the endoplasmic reticulum .
准备方法
Synthetic Routes and Reaction Conditions: Neutrophil Peptide-2 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of Neutrophil Peptide-2 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry product. This method ensures high purity and yield, making it suitable for research and therapeutic applications .
化学反应分析
Types of Reactions: Neutrophil Peptide-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to introduce disulfide bonds between cysteine residues, stabilizing the peptide’s structure.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, altering the peptide’s conformation.
Substitution: Amino acid residues can be substituted using specific reagents to modify the peptide’s properties.
Major Products Formed: The major products formed from these reactions include modified peptides with altered stability, activity, or binding affinity. These modifications are crucial for studying the peptide’s function and potential therapeutic applications .
相似化合物的比较
Neutrophil Activating Protein-2 (NAP-2): Another chemokine with similar functions in neutrophil activation and chemotaxis.
Interleukin-8 (IL-8): A well-known chemokine that also attracts neutrophils and plays a role in inflammation.
Granulocyte Chemotactic Protein-2 (GCP-2): A chemokine involved in neutrophil recruitment and activation.
Uniqueness: Neutrophil Peptide-2 is unique due to its specific binding affinity for CXCR2 and its potent ability to modulate neutrophil functions. Its role in both promoting and resolving inflammation makes it a valuable target for therapeutic interventions in various inflammatory and immune-related diseases .
属性
IUPAC Name |
(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-87-amino-58-(3-amino-3-oxopropyl)-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H217N43O37S6/c1-13-73(6)114-139(222)168-76(9)118(201)163-63-110(196)170-96(48-50-113(199)200)127(210)172-92(31-22-52-159-145(152)153)125(208)171-93(32-23-53-160-146(154)155)126(209)178-98(58-81-35-41-85(192)42-36-81)123(206)165-65-112(198)186-117(79(12)191)141(224)184-106-70-232-229-67-103-134(217)173-94(33-24-54-161-147(156)157)128(211)189-116(75(8)15-3)142(225)190-55-25-34-108(190)138(221)167-78(11)120(203)181-105(136(219)187-114)69-231-230-68-104(135(218)185-107(143(226)227)71-233-228-66-89(148)121(204)176-100(133(216)182-103)59-82-37-43-86(193)44-38-82)183-132(215)99(57-80-26-17-16-18-27-80)175-119(202)77(10)166-129(212)102(61-84-62-162-90-29-20-19-28-88(84)90)179-130(213)97(56-72(4)5)177-124(207)91(30-21-51-158-144(150)151)169-111(197)64-164-122(205)95(47-49-109(149)195)174-131(214)101(60-83-39-45-87(194)46-40-83)180-140(223)115(74(7)14-2)188-137(106)220/h16-20,26-29,35-46,62,72-79,89,91-108,114-117,162,191-194H,13-15,21-25,30-34,47-61,63-71,148H2,1-12H3,(H2,149,195)(H,163,201)(H,164,205)(H,165,206)(H,166,212)(H,167,221)(H,168,222)(H,169,197)(H,170,196)(H,171,208)(H,172,210)(H,173,217)(H,174,214)(H,175,202)(H,176,204)(H,177,207)(H,178,209)(H,179,213)(H,180,223)(H,181,203)(H,182,216)(H,183,215)(H,184,224)(H,185,218)(H,186,198)(H,187,219)(H,188,220)(H,189,211)(H,199,200)(H,226,227)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t73-,74-,75-,76-,77-,78-,79+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXCHIIZXMEPJ-HTLKCAKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H217N43O37S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583165 | |
| Record name | PUBCHEM_16130867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99287-07-7 | |
| Record name | PUBCHEM_16130867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Neutrophil Peptide-2 exhibit its antimicrobial activity?
A1: Neutrophil Peptide-2 acts primarily by disrupting the integrity of bacterial cell walls. [] This mechanism leads to cell death and effectively combats bacterial growth.
Q2: Are there factors that can influence the antimicrobial effectiveness of Neutrophil Peptide-2?
A2: Yes, the antibacterial activity of Neutrophil Peptide-2 is sensitive to various factors. For instance, its activity is significantly influenced by the pH of the environment. Studies have shown that Neutrophil Peptide-2 dissolved in a buffer solution with a pH of 9.0 exhibits enhanced inhibitory effects on the respiratory activity of Escherichia coli (ATCC 25922). [] Additionally, certain bacterial proteins, like Staphylokinase produced by Staphylococcus aureus, can neutralize the bactericidal effects of Neutrophil Peptide-2. []
Q3: Beyond direct antimicrobial action, does Neutrophil Peptide-2 play any other roles in the immune response?
A3: Research suggests that Neutrophil Peptide-2 can influence the adaptive immune response. Specifically, it has been shown to act as a chemoattractant for dendritic cells, prompting their recruitment to sites of infection or inflammation. [] This recruitment of dendritic cells, which are key players in antigen presentation, highlights a potential role for Neutrophil Peptide-2 in bridging innate and adaptive immunity.
Q4: What analytical techniques are employed to study and quantify Neutrophil Peptide-2?
A4: Several analytical methods are crucial for studying Neutrophil Peptide-2. Mass spectrometry (MS) has been successfully used to selectively identify Neutrophil Peptide-2 within complex sample mixtures. [] High-performance liquid chromatography (HPLC), coupled with suitable detection methods, offers an alternative approach for both identification and quantification, even in the presence of other biomolecules like amino acids. [] Developing robust and validated analytical methods is essential to accurately assess the presence, concentration, and potential interactions of Neutrophil Peptide-2 in various biological samples and experimental settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


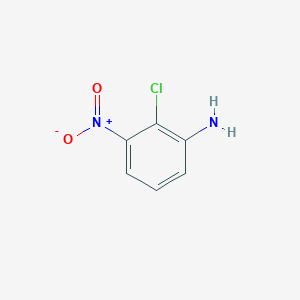

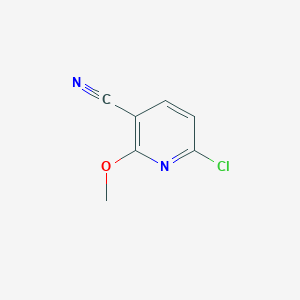
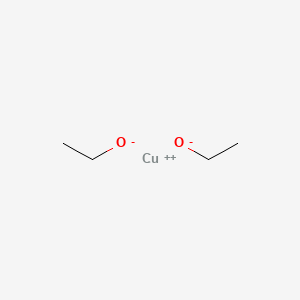
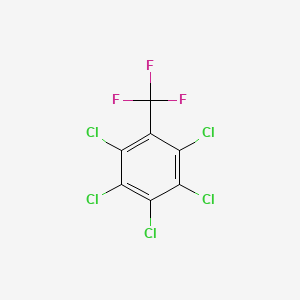
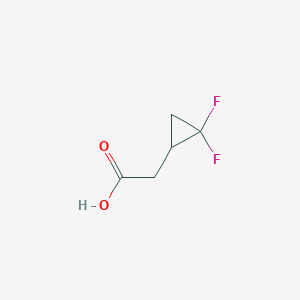
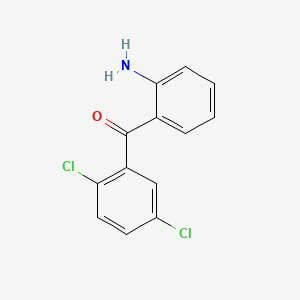

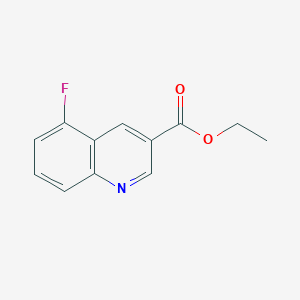
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)
